2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride
Description
Structural Elucidation and Molecular Characterization of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl Chloride
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions, establishing its chemical identity through precise structural descriptors. The compound's complete systematic name reflects the complex connectivity between the benzofuran and thiazole ring systems, with the carbonyl chloride functional group positioned at the 5-position of the thiazole ring. The benzofuran moiety specifically incorporates the 2,3-dihydro substitution pattern, indicating the presence of saturated carbon centers within the furan ring portion of the bicyclic system.
The molecular identifier systems provide comprehensive characterization through multiple standardized formats. The International Chemical Identifier string presents the complete connectivity as InChI=1S/C13H10ClNO2S/c1-7-11(12(14)16)18-13(15-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3, while the corresponding InChI Key RVSZVNBHVILSTQ-UHFFFAOYSA-N provides a unique hash-based identifier for database searches. The Simplified Molecular Input Line Entry System notation CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)Cl succinctly represents the molecular connectivity in a linear format suitable for computational applications.
Chemical registry systems assign specific identification numbers to ensure unambiguous compound recognition across different databases and literature sources. The Chemical Abstracts Service registry number 306936-09-4 provides a unique numerical identifier within the comprehensive chemical database maintained by the American Chemical Society. This systematic approach to chemical identification enables precise communication of structural information across diverse scientific disciplines and facilitates accurate literature searches and data compilation.
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClNO₂S |
| Molecular Weight | 279.74 g/mol |
| PubChem CID | 2736120 |
| CAS Registry Number | 306936-09-4 |
| InChI Key | RVSZVNBHVILSTQ-UHFFFAOYSA-N |
Crystallographic Analysis of Benzofuran-Thiazole Hybrid Architecture
Crystallographic analysis of benzofuran-thiazole hybrid compounds reveals essential structural parameters that govern molecular geometry and intermolecular interactions. The benzofuran moiety typically exhibits planar geometry with the furan ring fused to the benzene system, creating a rigid bicyclic framework that influences the overall molecular conformation. In related benzofuran-thiazole structures, crystallographic studies demonstrate that the benzofuran and thiazole groups maintain distinct planarity with twist angles ranging from approximately 11 to 12 degrees about the connecting bond.
The crystal packing arrangements of benzofuran-thiazole derivatives reveal significant intermolecular interactions that stabilize the solid-state structure. Weak carbon-hydrogen to nitrogen interactions frequently occur between adjacent molecules, with typical distances of approximately 3.5 Ångströms and bond angles approaching 170 degrees. These interactions contribute to the formation of extended networks within the crystal lattice, influencing the physical properties and stability of the crystalline material.
π-π stacking interactions between aromatic systems play a crucial role in determining crystal packing efficiency and molecular orientation. The benzofuran groups in neighboring molecules often engage in parallel displaced π-π interactions with centroid-to-centroid distances of approximately 3.7 Ångströms. These aromatic interactions provide additional stabilization energy and influence the optical and electronic properties of the crystalline material. The presence of the thiazole ring system introduces additional sites for potential intermolecular interactions through the nitrogen and sulfur heteroatoms.
Unit cell parameters for benzofuran-thiazole structures typically fall within specific ranges that reflect the molecular dimensions and packing efficiency. Related compounds exhibit triclinic crystal systems with space group P1̅, featuring unit cell dimensions with a-axis lengths around 9.6 Ångströms, b-axis lengths near 10.8 Ångströms, and c-axis lengths approximately 10.9 Ångströms. The angular parameters α, β, and γ demonstrate deviations from 90 degrees characteristic of triclinic symmetry, with values ranging from 95 to 103 degrees.
| Crystallographic Parameter | Typical Range |
|---|---|
| Space Group | P1̅ (triclinic) |
| Unit Cell a-axis | 9.5-9.7 Å |
| Unit Cell b-axis | 10.7-10.8 Å |
| Unit Cell c-axis | 10.8-11.0 Å |
| Twist Angle (Benzofuran-Thiazole) | 11-12° |
| π-π Stacking Distance | 3.6-3.8 Å |
Spectroscopic Characterization Techniques
FT-IR Spectral Signatures of Functional Groups
Fourier Transform Infrared spectroscopy provides definitive identification of functional groups within this compound through characteristic vibrational frequencies. The carbonyl chloride functional group exhibits a distinctive strong absorption band in the region of 1750-1800 cm⁻¹, representing the stretching vibration of the carbon-oxygen double bond. This frequency range distinguishes carbonyl chlorides from other carbonyl-containing compounds such as amides, esters, and ketones, providing unambiguous functional group identification.
Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region between 3000-3100 cm⁻¹, reflecting the presence of the benzofuran and thiazole aromatic systems. The benzofuran component contributes multiple aromatic stretching modes due to the fused ring system, while the thiazole ring provides additional aromatic character through its heteroaromatic framework. These stretching frequencies typically appear as medium to weak intensity bands that may overlap with other aromatic compounds if present as impurities.
Aliphatic carbon-hydrogen stretching vibrations from the dihydrobenzofuran saturated carbons and the methyl group substituent manifest in the 2800-3000 cm⁻¹ region. The methyl group attached to the thiazole ring contributes symmetric and asymmetric stretching modes around 2950-2970 cm⁻¹, while the methylene groups in the dihydrobenzofuran portion exhibit stretching frequencies near 2850-2950 cm⁻¹. These aliphatic stretching modes provide evidence for the hydrogenated portion of the benzofuran system and confirm the presence of the methyl substituent.
Carbon-carbon aromatic stretching vibrations and skeletal vibrations appear in the fingerprint region between 1400-1650 cm⁻¹, creating a complex pattern characteristic of the specific aromatic substitution pattern. The thiazole ring contributes distinctive carbon-nitrogen and carbon-sulfur stretching modes that appear as medium intensity bands in this region. Ring deformation modes and out-of-plane bending vibrations of aromatic hydrogens typically manifest in the lower frequency region below 1000 cm⁻¹, providing additional structural information about the substitution patterns and ring connectivity.
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl Chloride C=O Stretch | 1750-1800 | Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| Aromatic C=C Stretch | 1400-1650 | Medium |
| Ring Deformation | 600-1000 | Variable |
NMR (¹H/¹³C) Resonance Pattern Analysis
Proton Nuclear Magnetic Resonance spectroscopy reveals the electronic environment and connectivity of hydrogen atoms within the benzofuran-thiazole framework through characteristic chemical shift patterns. The aromatic protons of the benzofuran system typically resonate in the downfield region between 7.0-8.0 parts per million, reflecting the deshielding effect of the aromatic π-electron system. The specific substitution pattern of the benzofuran ring influences the exact chemical shift values and coupling patterns observed for these aromatic hydrogens.
The methyl group attached to the thiazole ring appears as a characteristic singlet in the upfield region around 2.5-2.7 parts per million, consistent with the electron-withdrawing influence of the thiazole nitrogen and sulfur atoms. This chemical shift value distinguishes the thiazole-bound methyl group from other potential methyl substituents and provides a diagnostic signal for structural confirmation. The singlet multiplicity confirms the absence of neighboring hydrogen atoms on the thiazole ring carbon.
Methylene protons within the dihydrobenzofuran system exhibit complex splitting patterns and chemical shifts that reflect their position within the saturated ring system. The protons adjacent to the oxygen atom typically appear more downfield around 4.0-4.5 parts per million due to the deshielding effect of the electronegative oxygen. The remaining methylene protons resonate in the aliphatic region between 2.5-3.5 parts per million, with exact values depending on their proximity to the aromatic system and electronic effects from neighboring substituents.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom within the molecule. Aromatic carbons of the benzofuran and thiazole systems typically resonate in the range of 110-155 parts per million, with exact values determined by the degree of substitution and electronic effects from heteroatoms. The carbonyl carbon of the acid chloride functional group appears significantly downfield around 160-170 parts per million, reflecting the electron-withdrawing nature of both the chlorine atom and the adjacent thiazole system.
Quaternary aromatic carbons bearing substituents or involved in ring fusion exhibit distinct chemical shifts that facilitate structural assignment and connectivity determination. The carbon atoms directly bonded to nitrogen or sulfur in the thiazole ring demonstrate characteristic chemical shift patterns that distinguish them from purely hydrocarbon aromatic systems. Aliphatic carbons within the dihydrobenzofuran portion and the methyl substituent appear in the upfield region below 50 parts per million, providing clear differentiation from the aromatic carbon signals.
| Carbon Type | Chemical Shift Range (ppm) | Representative Structures |
|---|---|---|
| Carbonyl Carbon | 160-170 | C(=O)Cl |
| Aromatic Carbon | 110-155 | Benzofuran, Thiazole |
| Aliphatic Carbon | 15-50 | CH₃, CH₂ |
| Quaternary Carbon | 120-160 | Ring junctions |
Mass Spectrometric Fragmentation Pathways
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the molecular weight of the intact compound with the expected isotope pattern reflecting the presence of chlorine, sulfur, and nitrogen atoms. The isotopic distribution pattern shows characteristic peaks separated by one mass unit, with relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Primary fragmentation pathways typically involve loss of the carbonyl chloride functional group, resulting in fragment ions at lower mass-to-charge ratios. The loss of carbon monoxide and chlorine (COCl, mass 63) from the molecular ion produces a base peak or major fragment ion representing the remaining benzofuran-thiazole framework. This fragmentation pattern is characteristic of carbonyl chloride compounds and provides diagnostic information about the presence and position of this functional group within the molecular structure.
Secondary fragmentation processes involve further breakdown of the aromatic ring systems and substituent groups. The dihydrobenzofuran portion may undergo ring-opening reactions or loss of small molecules such as carbon monoxide or formaldehyde, producing fragment ions that reflect the benzofuran structural unit. The thiazole ring system contributes characteristic fragmentation patterns involving sulfur and nitrogen atom rearrangements, creating diagnostic ions that confirm the heterocyclic composition.
Metastable ion peaks and accurate mass measurements provide additional structural information and elemental composition confirmation. High-resolution mass spectrometry enables determination of exact molecular formulas for fragment ions, facilitating detailed fragmentation pathway elucidation. The presence of heteroatoms creates distinctive fragmentation behaviors that distinguish this compound from purely hydrocarbon analogues and provide confident structural assignment.
Electron impact ionization conditions influence the relative abundances of fragment ions and the extent of molecular ion stability. The molecular ion peak intensity varies with ionization energy, with higher energies promoting extensive fragmentation while lower energies preserve more molecular ion signal. Chemical ionization techniques may provide enhanced molecular ion stability and different fragmentation patterns that complement electron impact data for comprehensive structural characterization.
| Fragment Type | Mass Loss | Typical m/z | Structural Significance |
|---|---|---|---|
| Molecular Ion | 0 | 279 | Complete molecule |
| COCl Loss | 63 | 216 | Carbonyl chloride removal |
| CO Loss | 28 | 251 | Carbonyl fragmentation |
| Ring Fragments | Variable | 120-200 | Aromatic system breakdown |
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c1-7-11(12(14)16)18-13(15-7)9-2-3-10-8(6-9)4-5-17-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSZVNBHVILSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC3=C(C=C2)OCC3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371142 | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-09-4 | |
| Record name | 2-(2,3-Dihydro-5-benzofuranyl)-4-methyl-5-thiazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of this compound generally follows a convergent multi-step process:
Each step requires precise control of reaction conditions to ensure high yields and product purity.
Benzofuran Ring Formation
- Method: The benzofuran ring is typically synthesized via intramolecular cyclization of ortho-hydroxyaryl ketones or related precursors.
- Reaction Type: Cyclization reaction, often initiated by acid catalysis or free radical mechanisms.
- Key Conditions:
- Use of acidic or oxidative conditions to promote ring closure.
- Temperature control to avoid side reactions.
- Example: A free radical cyclization cascade has been reported as an efficient method to form polycyclic benzofuran derivatives, facilitating the construction of the benzofuran core with high regioselectivity.
Carbonyl Chloride Formation (Chlorination)
- Method: The final step involves converting the carboxylic acid or corresponding amide precursor into the acid chloride derivative.
- Reagents: Common chlorinating agents include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
- Reaction Conditions:
- Typically performed under anhydrous conditions to prevent hydrolysis.
- Reaction temperature ranges from 0°C to reflux depending on reagent and substrate stability.
- Use of catalytic amounts of DMF can enhance reaction rate by forming reactive intermediates.
- Outcome: Efficient formation of the 5-carbonyl chloride on the thiazole ring, enabling further functionalization or biological activity studies.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Benzofuran ring formation | Acid catalyst or free radical initiator | 50–120°C | Polar aprotic or acidic solvents | Control to avoid over-oxidation |
| Thiazole ring synthesis | Thioamide + α-haloketone | 60–90°C | Ethanol, DMF | Mild heating to promote cyclization |
| Carbonyl chloride formation | Thionyl chloride or oxalyl chloride + DMF catalyst | 0°C to reflux | Anhydrous solvent (e.g., dichloromethane) | Strict exclusion of moisture required |
Analytical and Research Findings
- Yield: Reported yields for the overall synthesis vary between 60-85%, depending on purification methods and reaction scale.
- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of the product.
- Stability: The acid chloride functional group is sensitive to moisture, requiring storage under inert atmosphere or refrigeration to prevent hydrolysis.
- Scalability: Industrial synthesis often employs continuous flow reactors to enhance safety and reproducibility during the chlorination step, improving yield and reducing by-products.
Comparative Analysis with Related Compounds
| Feature | 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride | Related Compound: 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride |
|---|---|---|
| Molecular Weight (g/mol) | 279.74 | 265.72 |
| Position of Carbonyl Chloride | 5-position on thiazole ring | 4-position on thiazole ring |
| Synthetic Complexity | Moderate to high due to multi-step synthesis | Similar, but slight variation in ring substitution position |
| Application Potential | Medicinal chemistry, materials science | Medicinal chemistry, biological probes |
| Chlorination Step Reagents | Thionyl chloride, oxalyl chloride | Same |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Oxidation and Reduction: The benzofuran and thiazole rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions to replace the chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the benzofuran ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the thiazole ring.
Major Products
The major products formed from these reactions include various substituted benzofuran-thiazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- A study reported that thiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.49 to 48.0 μM .
Antifungal Activity
The compound has also shown promise as an antifungal agent. In vitro studies have demonstrated that thiazole derivatives can effectively inhibit the growth of several fungal strains. One notable study synthesized a series of thiazole derivatives and evaluated their antifungal activity, revealing a correlation between structural modifications and enhanced potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. Modifications at specific positions on the thiazole ring and the benzofuran moiety can lead to variations in biological activity. For instance:
- Substituting different functional groups on the benzofuran or thiazole rings can significantly affect their interaction with biological targets, enhancing their anticancer or antifungal properties.
Case Study 1: Anticancer Compound Development
A research group synthesized a series of thiazole derivatives based on the structure of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole. They evaluated their anticancer activity against a panel of human cancer cell lines and identified lead compounds with promising IC50 values . The study emphasized the importance of optimizing substituents to enhance selectivity and reduce toxicity.
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal activity, researchers tested various thiazole derivatives against Candida species. They found that certain modifications led to increased antifungal potency compared to existing treatments . These findings suggest that further exploration of this compound's derivatives could yield effective antifungal agents.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings can bind to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride
- Molecular Formula: C₁₃H₁₀ClNO₂S
- CAS Number : 306936-09-4
- Molecular Weight : 279.74 g/mol
Structural Features :
The compound consists of a 2,3-dihydrobenzofuran moiety linked to a 4-methylthiazole ring, with a reactive carbonyl chloride group at position 5 of the thiazole (Figure 1). This structure confers both aromatic stability (from the benzofuran and thiazole rings) and high electrophilicity (from the acyl chloride group), making it a versatile intermediate in organic synthesis .
Comparison with Structural Analogs
Key Structural Analogs
The following compounds share structural similarities, differing in substituent positions, functional groups, or ring systems:
Physicochemical Properties
| Property | Target Compound (306936-09-4) | 4-Carbonyl Analog (306936-10-7) | Trifluoromethyl Analog (117724-64-8) |
|---|---|---|---|
| Molecular Weight | 279.74 | 265.72 | 247.61 |
| Melting Point | Not reported | Not reported | Not reported |
| Reactivity | High (acyl chloride) | Moderate (less steric hindrance) | Enhanced (electron-withdrawing CF₃) |
| Lipophilicity (LogP) | ~2.5 (predicted) | ~2.1 (predicted) | ~3.2 (predicted) |
Notes:
Pharmacological Relevance
While the target compound itself is primarily an intermediate, its derivatives are explored for bioactivity:
- Benzofuran-thiazole hybrids (e.g., carboxylic acid analog CAS 690632-04-3) show promise as anti-inflammatory agents due to dual inhibition of COX-2 and 5-LOX enzymes .
- Trifluoromethyl-substituted thiazoles (e.g., 117724-64-8) are investigated for antimicrobial and anticancer properties, leveraging the electron-withdrawing CF₃ group to enhance target binding .
Biological Activity
The compound 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : C12H12ClN2OS
- Molecular Weight : 256.75 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The thiazole ring enhances the lipophilicity and bioavailability of the compounds, facilitating their interaction with cellular targets.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound has been tested for its efficacy against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound possesses potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
Research has shown that thiazole derivatives exhibit promising anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. The specific compound's mechanism may involve:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis.
- Disruption of mitochondrial membrane potential.
Further studies are needed to elucidate the precise pathways involved in its anticancer activity .
Anti-inflammatory Activity
Thiazole derivatives have also been evaluated for their anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound may reduce inflammation by:
- Suppressing the expression of TNF-alpha and IL-6.
- Inhibiting NF-kB signaling pathways.
These properties suggest potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives against bacterial strains and reported that compounds structurally similar to our target exhibited MIC values ranging from 0.0048 to 0.0195 mg/mL against common pathogens .
- Anticancer Evaluation : In vitro tests on cancer cell lines demonstrated that thiazole derivatives could significantly inhibit cell growth at concentrations as low as 10 µM, indicating their potential as anticancer agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride?
- Answer: The compound is synthesized via a multi-step process involving: (i) Coupling of 2,3-dihydrobenzofuran-5-yl precursors with 4-methylthiazole intermediates. (ii) Chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].
- Critical Considerations: Ensure anhydrous conditions during chlorination to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the acyl chloride .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: Combine analytical techniques:
- NMR Spectroscopy: Confirm regiochemistry of the dihydrobenzofuran and thiazole moieties (¹H/¹³C NMR).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).
- Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.4% of theoretical values.
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the stability considerations for this acyl chloride under laboratory storage conditions?
- Answer: The compound is moisture-sensitive. Store under inert gas (Ar/N₂) at −20°C in sealed, flame-dried glassware. Monitor degradation via periodic FTIR (disappearance of C=O stretch at ~1780 cm⁻¹ indicates hydrolysis). Use freshly distilled solvents (e.g., dichloromethane) for reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Answer: For crystal structure determination: (i) Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). (ii) Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). (iii) Refine structures with SHELXL (anisotropic displacement parameters, twin refinement if needed).
Q. What computational strategies predict reactivity patterns of the carbonyl chloride group in nucleophilic substitutions?
- Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to: (i) Map electrostatic potential surfaces (EPS) to identify electrophilic sites. (ii) Calculate transition-state energies for reactions with amines or alcohols.
- Validation: Compare computed IR spectra with experimental data to confirm accuracy .
Q. How should researchers address discrepancies in reported spectral data for derivatives of this compound?
- Answer: Cross-reference datasets using: (i) 2D NMR (COSY, HSQC): Resolve overlapping signals from aromatic protons. (ii) Variable-temperature NMR: Identify dynamic effects (e.g., hindered rotation in the thiazole ring).
- Case Study: If ¹³C NMR shifts for the carbonyl carbon vary >2 ppm, check for solvent polarity effects or residual moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
